AT 1001

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

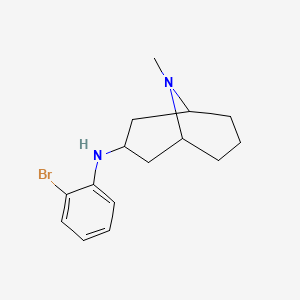

C15H21BrN2 |

|---|---|

分子量 |

309.24 g/mol |

IUPAC 名称 |

N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |

InChI |

InChI=1S/C15H21BrN2/c1-18-12-5-4-6-13(18)10-11(9-12)17-15-8-3-2-7-14(15)16/h2-3,7-8,11-13,17H,4-6,9-10H2,1H3 |

InChI 键 |

UZJWAFOJOSGEKL-UHFFFAOYSA-N |

规范 SMILES |

CN1C2CCCC1CC(C2)NC3=CC=CC=C3Br |

产品来源 |

United States |

Foundational & Exploratory

AT-1001 mechanism of action in nicotine addiction

An In-depth Technical Guide on the Mechanism of Action of AT-1001 in Nicotine (B1678760) Addiction

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-1001 is a novel compound that has demonstrated significant potential as a therapeutic agent for nicotine addiction.[1][2][3] Extensive research has characterized its mechanism of action, revealing a primary interaction with the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1][2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of AT-1001, including its binding affinity, functional activity, and effects in preclinical models of nicotine dependence. Detailed experimental protocols for key assays are provided, along with visualizations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to AT-1001

AT-1001, chemically known as N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, is a high-affinity and selective ligand for the α3β4 nAChR.[4][5] Genomic and pharmacological studies have implicated the α3β4 nAChR in the reinforcing effects of nicotine and other drugs of abuse, making it a promising target for smoking cessation therapies.[1][2] AT-1001 represents a first-in-class compound with nanomolar affinity for the α3β4 nAChR and significant selectivity over other major nAChR subtypes, such as α4β2 and α7.[1][2][3] Its unique pharmacological profile suggests a mechanism of action distinct from currently available smoking cessation medications like varenicline.[6]

Quantitative Pharmacological Data

The pharmacological properties of AT-1001 have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional activity at different nAChR subtypes.

Table 1: Receptor Binding Affinity of AT-1001

| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |

| α3β4 nAChR | [3H]epibatidine | HEK cell membranes | 2.4 | [1] |

| α4β2 nAChR | [3H]epibatidine | HEK cell membranes | 476 | [1] |

| α7 nAChR | [125I]-α-Bungarotoxin | Rat brain membranes | 221 | [1] |

| human α3β4 nAChR | [3H]epibatidine | HEK cell membranes | - | [7] |

| rat α3β4 nAChR | [3H]epibatidine | HEK cell membranes | - | [7] |

| human α4β2 nAChR | [3H]epibatidine | HEK cell membranes | - | [7] |

| rat α4β2 nAChR | [3H]epibatidine | HEK cell membranes | - | [7] |

Note: A 20-fold higher affinity for human than rat α3β4 nAChRs has been reported.[7]

Table 2: Functional Activity of AT-1001 at Human nAChRs

| Receptor Subtype | Agonist | Parameter | Value | Reference |

| human α3β4 nAChR | Acetylcholine (ACh) | Efficacy (% of max ACh response) | 35% | [8] |

| human α3β4 nAChR | Acetylcholine (ACh) | EC50 | 0.37 µM | [8] |

| human α4β2 nAChR | Acetylcholine (ACh) | Efficacy (% of max ACh response) | 6% | [8] |

| human α4β2 nAChR | Acetylcholine (ACh) | EC50 | 1.5 µM | [8] |

| human α3β4 nAChR | - | Partial Agonist Efficacy | 65-70% | [5][7] |

| rat α3β4 nAChR | - | Partial Agonist Efficacy | 65-70% | [5][7] |

| α4β2 nAChR | - | Partial Agonist Efficacy | 18% | [5][7] |

Table 3: In Vivo Efficacy of AT-1001 in a Rat Model of Nicotine Self-Administration

| Treatment Group | Dose (mg/kg) | % Reduction in Nicotine Responding vs. Vehicle | Effect on Food Responding | Reference |

| AT-1001 | 0.75 | Significant Reduction | No significant effect | [1] |

| AT-1001 | 1.5 | Significant Reduction | No significant effect | [1] |

| AT-1001 | 3.0 | Significant Reduction | No significant effect | [1] |

Mechanism of Action

AT-1001 exhibits a complex mechanism of action at the α3β4 nAChR, acting as a partial agonist that leads to functional antagonism.[8][9] At lower concentrations, it can potentiate the response to acetylcholine, while at higher concentrations, it causes receptor desensitization and acts as an open-channel blocker.[9] This dual activity results in an overall reduction of α3β4 nAChR function in the presence of nicotine.

The high selectivity of AT-1001 for the α3β4 subtype over the α4β2 subtype is a key feature of its mechanism.[1][2][3] The α4β2 nAChR is considered the primary mediator of nicotine's reinforcing effects through dopamine (B1211576) release in the nucleus accumbens.[10][11] Interestingly, AT-1001 is a poor inhibitor of nicotine-induced dopamine release in the nucleus accumbens, suggesting that its ability to block nicotine self-administration is not directly due to a decrease in dopamine in this region.[1][2][4] This points towards an indirect pathway mediated by the antagonism of α3β4 nAChRs in other brain circuits involved in addiction.[1][2][3]

Detailed Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of AT-1001 for various nAChR subtypes.

Methodology:

-

Membrane Preparation:

-

HEK cells transfected with the desired nAChR subtype (e.g., α3β4, α4β2) or rat brain tissues are homogenized in a buffered solution.

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

A constant concentration of a radiolabeled ligand (e.g., [3H]epibatidine for α3β4 and α4β2, [125I]-α-Bungarotoxin for α7) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor drug (AT-1001) are added to the incubation mixture.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

-

Separation and Quantification:

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed to remove unbound radioligand.

-

The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of AT-1001 that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Functional Assays (Two-Electrode Voltage Clamp)

Objective: To characterize the functional activity (e.g., agonism, antagonism, efficacy, potency) of AT-1001 at specific nAChR subtypes.

Methodology:

-

Oocyte Preparation:

-

Xenopus laevis oocytes are harvested and defolliculated.

-

The oocytes are injected with cRNAs encoding the subunits of the desired human nAChR subtype (e.g., α3 and β4).

-

The injected oocytes are incubated for several days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a saline solution.

-

The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

-

Drug Application and Data Acquisition:

-

Agonists (e.g., acetylcholine) and/or AT-1001 are applied to the oocyte via the perfusion system.

-

The resulting inward currents, caused by the influx of cations through the activated nAChR channels, are recorded.

-

For concentration-response curves, increasing concentrations of the drug are applied.

-

-

Data Analysis:

-

The peak current amplitude at each drug concentration is measured.

-

The data are fitted to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).

-

To assess antagonism, the effect of AT-1001 on the response to a fixed concentration of an agonist is measured.

-

Nicotine Self-Administration in Rats

Objective: To evaluate the in vivo efficacy of AT-1001 in reducing the reinforcing effects of nicotine.

Methodology:

-

Animal Surgery and Catheter Implantation:

-

Male Wistar rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein.

-

The catheter is passed subcutaneously to the back of the animal for external access.

-

-

Operant Conditioning:

-

Rats are placed in operant conditioning chambers equipped with two levers.

-

Pressing the "active" lever results in an intravenous infusion of nicotine, while pressing the "inactive" lever has no consequence.

-

Rats are trained to self-administer nicotine on a fixed-ratio schedule of reinforcement until stable responding is achieved.

-

-

Drug Administration and Behavioral Testing:

-

Once stable nicotine self-administration is established, rats are pre-treated with various doses of AT-1001 or vehicle prior to the self-administration session.

-

The number of lever presses on both the active and inactive levers is recorded during the session.

-

To control for non-specific effects on motor activity or motivation, the effect of AT-1001 on responding for a non-drug reinforcer (e.g., food pellets) is also assessed in separate sessions.

-

-

Data Analysis:

-

The number of active lever presses is compared between the AT-1001 and vehicle treatment groups.

-

Statistical analysis (e.g., ANOVA) is used to determine if there is a significant dose-dependent effect of AT-1001 on nicotine self-administration.

-

Conclusions and Future Directions

AT-1001 is a potent and selective α3β4 nAChR ligand with a unique pharmacological profile that effectively reduces nicotine self-administration in preclinical models.[1][2] Its mechanism, which involves partial agonism and functional antagonism at the α3β4 nAChR, is distinct from existing smoking cessation therapies.[6][8][9] The finding that AT-1001 does not directly block nicotine-induced dopamine release in the nucleus accumbens suggests that it modulates the reinforcing effects of nicotine through an indirect pathway, a novel approach for addiction treatment.[1][2][4]

Future research should focus on further elucidating the precise neural circuits and downstream signaling pathways modulated by AT-1001. Investigating its effects on other aspects of nicotine addiction, such as withdrawal, craving, and relapse, will be crucial. Additionally, clinical trials are necessary to determine the safety, tolerability, and efficacy of AT-1001 in human smokers. The unique mechanism of action of AT-1001 and its congeners holds significant promise for the development of a new generation of smoking cessation medications.[1][2][3]

References

- 1. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Past, Present, and Future of Nicotine Addiction Therapy - PMC [pmc.ncbi.nlm.nih.gov]

AT-1001: A Technical Guide to its Role in the Regulation of Intestinal Tight Junctions

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1001, also known as Larazotide Acetate, is an octapeptide that acts as a regulator of intestinal tight junctions.[1] It is a synthetic peptide that functions as a zonulin antagonist.[2][3] Zonulin is a protein that reversibly modulates the permeability of the intestinal barrier.[2] In certain pathological conditions, such as celiac disease, the release of zonulin is triggered, leading to the disassembly of tight junctions and a subsequent increase in intestinal permeability.[3] This "leaky gut" allows for the translocation of luminal antigens into the bloodstream, which can initiate or perpetuate inflammatory and autoimmune responses.[3] AT-1001 is being investigated as a therapeutic agent to counteract this process by preventing the opening of intestinal tight junctions.[4]

Mechanism of Action

AT-1001's primary mechanism of action is the competitive inhibition of zonulin binding to its receptor complex on the surface of intestinal epithelial cells.[1] This action prevents the downstream signaling cascade that leads to the disassembly of tight junctions and increased paracellular permeability.[5][6]

The binding of zonulin to the Protease-Activated Receptor 2 (PAR2) and subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR) is a key initial step in this pathway.[5][7] This receptor activation triggers a cascade involving Protein Kinase C (PKC), which leads to the phosphorylation of tight junction proteins and the reorganization of the actin cytoskeleton.[6][8] The contraction of the perijunctional actomyosin (B1167339) ring exerts mechanical stress on tight junction proteins like Zonula Occludens-1 (ZO-1), occludin, and claudins, causing their displacement from the junctional complex and increasing intestinal permeability.[8][9]

AT-1001, by blocking the initial zonulin binding, prevents these downstream events, thereby stabilizing the tight junctions and maintaining the integrity of the intestinal barrier.[9]

Signaling Pathway of Zonulin and Inhibition by AT-1001

The following diagram illustrates the signaling cascade initiated by zonulin and the point of intervention by AT-1001.

Caption: Signaling pathway of zonulin-mediated tight junction disassembly and its inhibition by AT-1001.

Quantitative Data on the Effects of AT-1001

The efficacy of AT-1001 in regulating intestinal permeability has been assessed in both preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Studies on Caco-2 Cell Monolayers

| Parameter Measured | Condition | Treatment | Result | Reference |

| Transepithelial Electrical Resistance (TEER) | Anoxia/Reoxygenation Injury | 10 µM AT-1001 | Significantly increased TEER compared to untreated injured cells. | [10] |

| Lucifer Yellow (LY) Permeability | PT-gliadin activated PBMC supernatant | AT-1001 | Inhibited the increase in LY permeability. | [11] |

| Lucifer Yellow (LY) Permeability | Proinflammatory cytokines (TNF-α, IFN-γ, IL-1β) | AT-1001 | Inhibited the increase in LY permeability. | [11] |

| Translocation of Gliadin Peptides | Caco-2 cell monolayer | AT-1001 | Inhibited the transport of 9-mer and 13-mer gliadin peptides. | [11] |

Table 2: Clinical Studies in Celiac Disease Patients

| Parameter Measured | Study Design | Treatment Group | Control Group (Placebo) | Outcome | Reference |

| Lactulose-to-Mannitol (LAMA) Ratio Change | Randomized, double-blind, gluten challenge | 1.34 (95% CI = 0.96 to 1.71) | 1.91 (95% CI = 1.50 to 2.32) | No statistically significant difference in this meta-analysis. | [2] |

| LAMA Ratio Change | Randomized, double-blind, single-dose, gluten challenge | No increase | 70% increase | Protective effect of AT-1001 observed. | [2] |

| Gastrointestinal Symptom Rating Scale (GSRS) Change | Randomized, double-blind, gluten challenge | 0.04 (95% CI = -0.32 to 0.40) | 0.46 (95% CI = 0.09 to 0.83) | Lower doses of AT-1001 appeared to control symptom severity. | [2] |

| Celiac Disease Patient Reported Outcome (CD-PRO) | Randomized, double-blind, placebo-controlled | 26% decrease in symptomatic days (0.5 mg dose) | N/A | Significant reduction in symptoms at the 0.5 mg dose. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are outlines of key experimental protocols used to assess the function of AT-1001.

In Vitro Caco-2 Permeability Assay

This assay is a widely used model to evaluate the permeability of the intestinal barrier.

Caption: General workflow for an in vitro Caco-2 permeability assay to evaluate AT-1001.

Detailed Steps:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to form a differentiated, confluent monolayer with well-established tight junctions.[13] The integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[13]

-

Induction of Permeability: To mimic disease conditions, the cell monolayer can be exposed to inflammatory stimuli such as pepsin-trypsin digested gliadin or a cocktail of cytokines (e.g., TNF-α, IFN-γ) added to the basolateral compartment.[11]

-

Treatment: AT-1001 is added to the apical compartment of the Transwell inserts at the desired concentration.

-

Permeability Measurement: A fluorescent marker, such as Lucifer Yellow, is added to the apical chamber.[14] After a specific incubation period (e.g., 2-4 hours), samples are collected from the basolateral chamber, and the amount of Lucifer Yellow that has passed through the cell monolayer is quantified using a fluorometer.[14] A decrease in the flux of Lucifer Yellow in the presence of AT-1001 indicates a protective effect on the tight junctions.[11]

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a real-time, non-invasive method to assess the integrity of the tight junction barrier in cell culture models.

Procedure:

-

An epithelial volt-ohm meter with "chopstick" electrodes is used.

-

The electrodes are sterilized and equilibrated in culture medium.

-

The longer electrode is placed in the basolateral compartment and the shorter electrode in the apical compartment of the Transwell insert.

-

The electrical resistance is measured and recorded in ohms (Ω).

-

To calculate the TEER (Ω·cm²), the resistance of a blank Transwell insert (without cells) is subtracted from the measured resistance, and the result is multiplied by the surface area of the membrane.

-

A higher TEER value corresponds to a more intact and less permeable cell monolayer.

Immunofluorescence Staining for Tight Junction Proteins

This technique allows for the visualization of the localization and distribution of tight junction proteins, such as ZO-1, within the cell monolayer.

General Protocol:

-

Cell Culture and Treatment: Caco-2 cells are grown on coverslips or Transwell membranes and treated with the experimental conditions (e.g., gliadin with or without AT-1001).

-

Fixation and Permeabilization: The cells are fixed with a solution like paraformaldehyde to preserve their structure.[15] They are then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access the intracellular proteins.[15]

-

Blocking and Antibody Incubation: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin).[15] The cells are then incubated with a primary antibody specific for the tight junction protein of interest (e.g., anti-ZO-1).[16]

-

Secondary Antibody and Visualization: After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.[15]

-

Imaging: The coverslips are mounted on microscope slides, and the localization of the fluorescently labeled tight junction proteins is visualized using a fluorescence microscope.[16] A continuous, well-defined band of fluorescence at the cell borders indicates intact tight junctions, while a fragmented or diffuse signal suggests disruption.

Conclusion

AT-1001 represents a promising therapeutic approach for conditions characterized by increased intestinal permeability. Its mechanism of action, centered on the inhibition of the zonulin pathway, directly addresses a key pathological driver in diseases like celiac disease. The available data from in vitro and clinical studies, while showing some variability, supports the potential of AT-1001 to restore intestinal barrier function and alleviate associated symptoms. Further research and clinical trials will continue to elucidate the full therapeutic potential of this novel tight junction regulator.

References

- 1. A Randomized, Double-Blind Study of Larazotide Acetate to Prevent the Activation of Celiac Disease During Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 3. benchchem.com [benchchem.com]

- 4. beyondceliac.org [beyondceliac.org]

- 5. Zonulin, regulation of tight junctions, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of human zonulin, a physiological modulator of tight junctions, as prehaptoglobin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSpace [archive.hshsl.umaryland.edu]

- 12. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. Verification of Monolayer Integrity by Lucifer Yellow Flux [ebrary.net]

- 15. ptglab.com [ptglab.com]

- 16. researchgate.net [researchgate.net]

The Pharmacology of AT-1001 and its Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-1001 is a novel pharmacological agent that has garnered significant attention for its high affinity and selectivity as a ligand for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1][2][3] Initially characterized as a potent antagonist, further studies have revealed a more complex pharmacological profile, including partial agonist activity.[4][5][6] This dual action contributes to its unique in vivo effects, particularly its ability to block nicotine (B1678760) self-administration in animal models, suggesting its potential as a therapeutic for smoking cessation.[1][2][4] This technical guide provides a comprehensive overview of the pharmacology of AT-1001 and its congeners, detailing its mechanism of action, quantitative binding and functional data, and the experimental protocols used for its characterization.

Mechanism of Action

AT-1001 exerts its effects primarily through its interaction with α3β4 nAChRs. These receptors are ligand-gated ion channels that play a crucial role in neurotransmission. The binding of AT-1001 to the α3β4 nAChR can be characterized by two main actions:

-

Partial Agonism: AT-1001 can weakly activate the α3β4 nAChR, leading to a conformational change that opens the ion channel and allows for cation influx.[4][5][6] However, the maximal response elicited by AT-1001 is significantly lower than that of the endogenous agonist, acetylcholine, or other potent agonists like epibatidine.[7][8]

-

Functional Antagonism: In the presence of a full agonist like nicotine or epibatidine, AT-1001 acts as a functional antagonist. By occupying the binding site, it prevents the full agonist from binding and eliciting a robust response.[1][8] This is further compounded by the desensitization of the receptor induced by sustained exposure to AT-1001.[5][8]

This combination of partial agonism and functional antagonism is believed to underlie its therapeutic potential. The weak, persistent activation may help to alleviate withdrawal symptoms, while the blockade of full agonist effects would reduce the rewarding properties of nicotine.

The signaling pathway initiated by the activation of α3β4 nAChRs involves the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and subsequent activation of voltage-gated calcium channels. This increase in intracellular calcium can trigger a cascade of downstream events, including the release of neurotransmitters.

Figure 1: Signaling pathway of AT-1001 at the α3β4 nAChR.

Quantitative Data

The pharmacological profile of AT-1001 and its congeners has been extensively characterized using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of AT-1001 and Comparators at nAChR Subtypes

| Compound | Receptor Subtype | Kᵢ (nM) | Reference |

| AT-1001 | α3β4 | 2.4 | [1] |

| α4β2 | 476 | [1] | |

| α7 | 221 | [1] | |

| Epibatidine | α3β4 | 0.03 | [1] |

| Nicotine | α3β4 | 120 | [1] |

| Cytisine | α3β4 | 33 | [1] |

Table 2: Functional Activity of AT-1001 at nAChR Subtypes

| Compound | Receptor Subtype | Assay | Parameter | Value | Reference |

| AT-1001 | α3β4 | Ca2+ Flux | IC₅₀ (nM) | 35.2 ± 8.1 | [1] |

| α3β4 (human) | Two-electrode voltage clamp | EC₅₀ (µM) | 0.37 | [7][8] | |

| Maximal Response (% of ACh) | 35% | [7][8] | |||

| α4β2 (human) | Two-electrode voltage clamp | EC₅₀ (µM) | 1.5 | [7][8] | |

| Maximal Response (% of ACh) | 6% | [7][8] | |||

| Mecamylamine | α3β4 | Ca2+ Flux | IC₅₀ (nM) | 83.5 ± 15.4 | [1] |

| 18-MC | α3β4 | Ca2+ Flux | IC₅₀ (nM) | 1020 ± 200 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of AT-1001.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.

Figure 2: Workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from HEK cells stably transfected with the desired nAChR subtype (e.g., α3β4) are prepared through homogenization and centrifugation.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine) and a range of concentrations of the unlabeled test compound (AT-1001). Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using a non-linear regression model to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]

Calcium Flux Assays

This functional assay measures the ability of a compound to act as an agonist or antagonist by monitoring changes in intracellular calcium concentration.

Detailed Methodology:

-

Cell Culture and Dye Loading: HEK cells stably expressing the nAChR subtype of interest are plated and grown. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: A baseline fluorescence reading is taken. The test compound (AT-1001) is then added at various concentrations to assess for agonist activity. For antagonist activity, the cells are pre-incubated with the test compound before the addition of a known agonist (e.g., epibatidine).

-

Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The change in fluorescence is used to determine the concentration-response curves for agonists (EC₅₀) or the inhibitory concentration-response curves for antagonists (IC₅₀).[1]

Whole-Cell Voltage Clamp Electrophysiology

This technique provides a direct measure of the ion channel function by recording the currents flowing across the cell membrane in response to agonist application.

Figure 3: Workflow for whole-cell voltage clamp experiments.

Detailed Methodology:

-

Cell Preparation: Xenopus oocytes or HEK cells expressing the human nAChR subtypes are used for recordings.

-

Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is used to clamp the membrane potential of a single cell at a holding potential (e.g., -70 mV).

-

Drug Application: Test compounds are applied to the cell via a perfusion system. To determine agonist properties, increasing concentrations of AT-1001 are applied. To determine antagonist properties, a fixed concentration of an agonist (e.g., acetylcholine) is co-applied with varying concentrations of AT-1001.

-

Data Acquisition and Analysis: The resulting inward currents are recorded and measured. Concentration-response curves are generated to determine the EC₅₀ for agonists and the IC₅₀ for antagonists.[8]

In Vivo Pharmacology

In vivo studies in rats have demonstrated that AT-1001 potently and dose-dependently blocks nicotine self-administration without affecting responding for food, indicating a specific effect on nicotine reinforcement.[1][2] Interestingly, AT-1001 does not appear to exert its effects by directly blocking nicotine-induced dopamine (B1211576) release in the nucleus accumbens, suggesting the involvement of an indirect pathway.[2] Furthermore, unlike some smoking cessation aids, AT-1001 itself does not show reinforcing properties.[4]

Congeners of AT-1001

The congener AT-1012 has also been investigated and shows a similar pharmacological profile to AT-1001, with partial agonist activity at α3β4 nAChRs.[6] Structure-activity relationship studies of AT-1001 and its analogs continue to be an active area of research to optimize the pharmacological properties for potential clinical development.

Conclusion

AT-1001 is a high-affinity, selective α3β4 nAChR ligand with a complex pharmacological profile of partial agonism and functional antagonism. This dual activity likely contributes to its ability to reduce nicotine self-administration in preclinical models. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the field of nicotinic receptor pharmacology and drug development. Further investigation into the signaling pathways and in vivo effects of AT-1001 and its congeners will be crucial in elucidating their full therapeutic potential.

References

- 1. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. AT-1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]

Larazotide Acetate and the Gut-Brain Axis in Celiac Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Celiac disease (CD) is a systemic autoimmune disorder triggered by dietary gluten in genetically susceptible individuals. While predominantly characterized by gastrointestinal symptoms and small intestinal inflammation, a significant proportion of patients experience extra-intestinal manifestations, including neurological and psychological symptoms such as headache, fatigue, anxiety, and depression.[1][2] This highlights the critical involvement of the gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the central nervous system.[3] A key pathological feature of celiac disease is increased intestinal permeability, often referred to as "leaky gut," which allows gluten-derived peptides and other luminal contents to cross the epithelial barrier, triggering an inflammatory cascade.[1][2][4] This breach of intestinal barrier integrity is a crucial event in the pathogenesis of both intestinal and extra-intestinal symptoms.

Larazotide (B1674505) acetate (B1210297) (also known as AT-1001) is a first-in-class oral peptide designed to restore intestinal barrier function by regulating tight junctions (TJs), the protein complexes that control paracellular permeability.[1][5] By preventing the opening of these junctions, larazotide acetate aims to reduce the translocation of inflammatory triggers, thereby mitigating the downstream inflammatory responses that affect the gut and, consequently, the brain. This document provides a detailed technical overview of the mechanism of action of larazotide acetate, its effects on the gut-brain axis in celiac disease, and the experimental evidence supporting its therapeutic potential.

The Gut-Brain Axis in Celiac Disease

The gut-brain axis is a complex network involving the central nervous system (CNS), the enteric nervous system (ENS), and the autonomic nervous system (ANS), as well as neuroendocrine and neuroimmune pathways.[3] In celiac disease, this axis is significantly perturbed. The inflammatory environment in the gut, triggered by gluten, can lead to the release of pro-inflammatory cytokines and other mediators that can cross the blood-brain barrier (BBB) or signal to the brain via neural pathways, leading to neuroinflammation and a range of neurological and psychiatric symptoms.[3][6][7] Increased intestinal permeability is a foundational element in this process, allowing for the systemic dissemination of gut-derived inflammatory molecules.[1][8]

Larazotide Acetate: Mechanism of Action

Larazotide acetate is a synthetic eight-amino-acid peptide that acts as a tight junction regulator.[1][2] Its primary mechanism involves the inhibition of the zonulin pathway, a key regulator of intestinal permeability.[5][9][10]

The Zonulin Pathway

Zonulin, also known as pre-haptoglobin 2, is a protein that reversibly modulates the permeability of intestinal tight junctions.[8][9] In celiac disease, gliadin, a component of gluten, induces the release of zonulin from intestinal epithelial cells.[7][8][11] Zonulin then binds to specific receptors on the apical surface of these cells, including the C-X-C chemokine receptor type 3 (CXCR3) and the epidermal growth factor receptor (EGFR), through activation of the proteinase-activated receptor 2 (PAR2).[9][12][13] This binding initiates a signaling cascade that leads to the phosphorylation and disassembly of key tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin, and the rearrangement of the actin cytoskeleton.[2][14][15][16] The result is an increase in paracellular permeability, allowing gliadin peptides to enter the lamina propria and trigger the characteristic immune response of celiac disease.[2][12]

Larazotide Acetate as a Zonulin Antagonist

Larazotide acetate is thought to act as a zonulin antagonist.[5][17] It competitively blocks the binding of zonulin to its receptor, thereby preventing the downstream signaling events that lead to tight junction disassembly.[2][5] By maintaining the integrity of the tight junctions, larazotide acetate reduces intestinal permeability, limits the passage of gliadin and other inflammatory stimuli into the systemic circulation, and consequently dampens the inflammatory loop that contributes to both gastrointestinal and extra-intestinal symptoms.[1][6][17]

Caption: Larazotide acetate blocks zonulin receptors, preventing gliadin-induced tight junction disassembly.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of larazotide acetate has been evaluated in numerous in vitro, in vivo, and clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Studies on Intestinal Permeability

| Model System | Treatment | Outcome Measure | Result | Reference |

| Caco-2 cells | Gliadin peptides | Lucifer Yellow (LY) transport | >50% inhibition of gliadin peptide transport with larazotide acetate | [2] |

| Caco-2 cells | Inflammatory cytokines (TNF-α, IFN-γ, IL-1β) | LY permeability | Significant reduction in cytokine-induced permeability with larazotide acetate | [6] |

| Caco-2 cells | AT-1002 (ZOT-derived peptide) | Transepithelial Electrical Resistance (TEER) | Inhibition of AT-1002-induced TEER reduction | [15][16] |

| Caco-2 cells | AT-1002 | Translocation of 13-mer gliadin peptide | Inhibition of peptide translocation | [15] |

Table 2: Clinical Trial Data on Gastrointestinal Symptoms

| Study (Phase) | Treatment Group | Primary Endpoint | Result vs. Placebo | p-value | Reference |

| Leffler et al., 2015 (IIb) | 0.5 mg Larazotide Acetate | Change in CeD-GSRS score | Significant improvement | 0.022 | [1][18] |

| Leffler et al., 2015 (IIb) | 1.0 mg Larazotide Acetate | Change in CeD-GSRS score | No significant difference | - | [1][18] |

| Leffler et al., 2015 (IIb) | 2.0 mg Larazotide Acetate | Change in CeD-GSRS score | No significant difference | - | [1][18] |

| Kelly et al., 2013 (II) | 1.0 mg Larazotide Acetate (gluten challenge) | Change in total GSRS score | Limited gluten-induced symptoms | 0.002 | [19][20] |

Table 3: Clinical Trial Data on Extra-Intestinal Symptoms and Other Markers

| Study (Phase) | Treatment Group | Endpoint | Result vs. Placebo | p-value | Reference |

| Leffler et al., 2015 (IIb) | 0.5 mg Larazotide Acetate | Decrease in Non-GI symptoms (headache, tiredness) | Significant reduction | 0.010 | [1][18][21] |

| Leffler et al., 2015 (IIb) | 0.5 mg Larazotide Acetate | Decrease in CeD PRO Symptomatic Days | 26% decrease | 0.017 | [1][18][22] |

| Leffler et al., 2015 (IIb) | 0.5 mg Larazotide Acetate | Increase in Improved Symptom Days | 31% increase | 0.034 | [1][18][22] |

| Kelly et al., 2013 (II) | 4.0 mg Larazotide Acetate (gluten challenge) | Mean ratio of anti-tTG IgA over baseline | 3.88 (vs. 19.0 for placebo) | 0.005 | [19][20] |

| Kelly et al., 2013 (II) | Various doses (gluten challenge) | Lactulose-to-mannitol (LAMA) ratio | No significant difference | - | [19][20] |

Experimental Protocols

In Vitro Intestinal Permeability Assay (Caco-2 Cells)

This assay is widely used to assess the integrity of the intestinal epithelial barrier.

-

Cell Culture: Caco-2 human colorectal adenocarcinoma cells are seeded on semi-permeable Transwell inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer with well-established tight junctions.

-

Barrier Integrity Measurement: Transepithelial Electrical Resistance (TEER) is measured using a voltmeter to confirm monolayer confluence and barrier function. High TEER values indicate a tight barrier.

-

Treatment: The Caco-2 monolayers are pre-treated with various concentrations of larazotide acetate on the apical side. Subsequently, a challenge agent (e.g., gliadin peptides, cytokines, or AT-1002) is added to either the apical or basolateral compartment, depending on the experimental design.[6][15]

-

Permeability Assessment: A fluorescent marker of paracellular permeability, such as Lucifer Yellow (LY) or FITC-dextran, is added to the apical chamber.[2][6] After a defined incubation period, samples are taken from the basolateral chamber, and the amount of marker that has crossed the monolayer is quantified using a fluorescence plate reader.

-

Data Analysis: An increase in the flux of the fluorescent marker from the apical to the basolateral side indicates increased paracellular permeability. The inhibitory effect of larazotide acetate is calculated by comparing the flux in treated versus untreated challenged monolayers.

Caption: A stepwise workflow for assessing intestinal permeability using Caco-2 cell monolayers.

Animal Model of Celiac Disease (HLA-DQ8 Transgenic Mice)

Animal models are crucial for studying the in vivo effects of therapeutic agents.

-

Animal Model: Double transgenic mice expressing human celiac-associated HLA class II molecules (e.g., HLA-DQ8) and the human CD4 co-receptor (HCD4+/HLA/DQ8+) are used.[6][15] These mice, when sensitized and challenged with gliadin, develop key features of celiac disease, including immune cell infiltration in the intestine.[23]

-

Sensitization and Challenge: Mice are typically sensitized to gliadin. Following sensitization, they are orally challenged with gliadin to induce intestinal inflammation and permeability.

-

Drug Administration: Larazotide acetate is administered orally to the mice prior to the gliadin challenge.[6]

-

Outcome Measures:

-

Intestinal Permeability: In vivo permeability can be assessed by oral gavage of a marker like FITC-dextran, followed by measurement of its concentration in the serum.

-

Histology: Intestinal tissue is collected, fixed, and stained (e.g., with H&E). Histological analysis is performed to assess for villous atrophy and inflammatory cell infiltration (e.g., macrophage accumulation) in the lamina propria.[6][15]

-

Immunohistochemistry: Staining for tight junction proteins (e.g., ZO-1) can be performed to visualize their structure and localization.[15]

-

Impact on the Gut-Brain Axis

The therapeutic effect of larazotide acetate on extra-intestinal symptoms, particularly headache and tiredness, provides clinical evidence for its impact on the gut-brain axis.[1][18][21][24] By "tightening" the gut barrier, larazotide acetate is hypothesized to reduce the systemic inflammatory load originating from the gut. This "permeability-inflammatory loop" is a key concept where increased gut permeability allows gluten to trigger an inflammatory response, which in turn can further increase permeability.[1][6] Larazotide acetate disrupts this cycle.[6] The reduction in circulating pro-inflammatory cytokines and other gut-derived metabolites may lead to decreased neuroinflammation and an alleviation of CNS-related symptoms.

Caption: Larazotide acetate reduces gut permeability, disrupting the inflammatory cycle affecting the brain.

Conclusion and Future Directions

Larazotide acetate represents a targeted therapeutic approach for celiac disease, focusing on the restoration of intestinal barrier function. By inhibiting the zonulin pathway, it effectively reduces gut permeability, which is a critical upstream event in the pathogenesis of the disease. The available data strongly suggest that by mitigating the "leaky gut," larazotide acetate not only improves gastrointestinal symptoms but also has a beneficial impact on the gut-brain axis, leading to a reduction in common and burdensome extra-intestinal symptoms like headache and fatigue.[1][18] The inverse dose-response relationship observed in some clinical trials, where lower doses were more effective, warrants further investigation but may be related to peptide aggregation at higher concentrations.[1][21][25] As the first potential treatment for celiac disease to reach Phase 3 clinical trials, larazotide acetate holds promise as an adjunct therapy to a gluten-free diet, addressing the unmet need of patients who experience persistent symptoms.[26] Future research should continue to explore the precise molecular interactions of larazotide acetate and further elucidate its effects on the complex interplay between gut permeability, systemic inflammation, and neurological function in celiac disease.

References

- 1. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The brain-gut axis and Coeliac disease - Coeliac Clinic Mindovergut.com [coeliac.mindovergut.com]

- 4. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate | Semantic Scholar [semanticscholar.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. DSpace [archive.hshsl.umaryland.edu]

- 7. Zonulin as Gatekeeper in Gut–Brain Axis: Dysregulation in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. All disease begins in the (leaky) gut: role of zonulin-mediated gut permeability in the pathogenesis of some chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zonulin as a Potential Therapeutic Target in Microbiota-Gut-Brain Axis Disorders: Encouraging Results and Emerging Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Larazotide acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 20. Larazotide acetate in patients with coeliac disease undergoing a gluten challenge: a randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. gutsandgrowth.com [gutsandgrowth.com]

- 22. beyondceliac.org [beyondceliac.org]

- 23. New mouse model of celiac disease could lead to new treatments | University of Chicago News [news.uchicago.edu]

- 24. connect.mayoclinic.org [connect.mayoclinic.org]

- 25. mdpi.com [mdpi.com]

- 26. beyondceliac.org [beyondceliac.org]

Unraveling the Molecular Targets of Larazotide Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larazotide (B1674505) acetate (B1210297) is a first-in-class, synthetic octapeptide developed as a tight junction regulator. It has been investigated primarily for its potential therapeutic role in celiac disease, a condition characterized by increased intestinal permeability. This technical guide provides an in-depth exploration of the molecular mechanisms of larazotide acetate, focusing on its primary and potential secondary targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. All quantitative data are summarized for clarity, and key pathways and workflows are visualized using Graphviz diagrams.

Larazotide acetate acts locally in the gut to counteract the effects of zonulin, a protein that reversibly regulates intestinal permeability.[1][2] By inhibiting zonulin, larazotide acetate helps to restore the integrity of the intestinal barrier, preventing the passage of inflammatory triggers such as gliadin peptides.[3][4]

Primary Molecular Target: The Zonulin Pathway

The principal mechanism of action of larazotide acetate is the competitive antagonism of the zonulin signaling pathway.[1] Zonulin, identified as prehaptoglobin-2, is a physiological modulator of intestinal tight junctions.[5] In genetically susceptible individuals, exposure to triggers like gliadin (a component of gluten) can lead to the release of zonulin into the intestinal lumen.[5]

Zonulin Signaling Cascade

The binding of zonulin to its receptors on the apical surface of intestinal epithelial cells initiates a signaling cascade that culminates in the disassembly of tight junctions and increased paracellular permeability.[2][5][6] This pathway involves the following key steps:

-

Receptor Binding: Zonulin binds to the Protease-Activated Receptor 2 (PAR2) and the Epidermal Growth Factor Receptor (EGFR).[7]

-

Signal Transduction: This binding event triggers a downstream cascade involving the activation of Phospholipase C (PLC) and Protein Kinase C (PKC).[2][5][6]

-

Cytoskeletal Rearrangement: Activated PKC promotes the phosphorylation of myosin light chain and the reorganization of the actin cytoskeleton.[5][6]

-

Tight Junction Disassembly: The contraction of the perijunctional actomyosin (B1167339) ring leads to the displacement and internalization of key tight junction proteins, such as Zonula Occludens-1 (ZO-1) and occludin, resulting in increased intestinal permeability.[1][3]

Larazotide acetate competitively inhibits the binding of zonulin to its receptors, thereby preventing the initiation of this signaling cascade and preserving tight junction integrity.[1][8]

Potential Secondary Molecular Target: Myosin Light Chain Kinase (MLCK)

Emerging evidence suggests a potential secondary mechanism of action for larazotide acetate involving the inhibition of Myosin Light Chain Kinase (MLCK).[9][10] MLCK is a key enzyme in the regulation of tight junction permeability through its role in phosphorylating the myosin light chain, which leads to the contraction of the perijunctional actomyosin ring.[11][12][13]

By potentially inhibiting MLCK, larazotide acetate may directly counteract the cytoskeletal tension that contributes to tight junction opening, independent of its effects on the zonulin pathway.[10][14] This dual mechanism could contribute to its overall efficacy in restoring intestinal barrier function.

Quantitative Data on the Effects of Larazotide Acetate

The following tables summarize the quantitative effects of larazotide acetate on various molecular and cellular parameters as reported in preclinical and clinical studies.

Table 1: Effect of Larazotide Acetate on Transepithelial Electrical Resistance (TEER)

| Cell Line | Treatment Condition | Larazotide Acetate Concentration | Change in TEER | Reference |

| Caco-2 | Anoxia/Reoxygenation Injury | 10 µM | Significantly increased compared to untreated injured cells | [14] |

| Caco-2 | AT-1002 (Zonulin agonist) | 0.1 - 10 µg/mL | Dose-dependent inhibition of AT-1002-induced TEER reduction | [3][4] |

| MDCK | Calcium Switch Assay | 1 µg/mL | Promoted TEER development | [15] |

Table 2: Effect of Larazotide Acetate on Paracellular Permeability

| Assay Type | Cell Line/Model | Permeability Marker | Treatment Condition | Larazotide Acetate Concentration | % Inhibition of Permeability | Reference |

| Lucifer Yellow Flux | Caco-2 | Lucifer Yellow | Cytokine-induced permeability | 1 µg/mL | Significant reduction | [16] |

| FITC-Dextran Flux | Intestinal Organoids | 4 kDa FITC-Dextran | AT-1002 induced permeability | Not specified | Prevented increase in permeability | [17] |

| Gliadin Peptide Transport | Caco-2 | 13-mer gliadin peptide | N/A | Not specified | Inhibited translocation | [3][4] |

| In Vivo Permeability | HLA-HCD4/DQ8 mice | Not specified | Gliadin challenge | Not specified | Blocked increase in intestinal permeability | [16] |

Table 3: Effect of Larazotide Acetate on Tight Junction and Cytoskeletal Proteins

| Protein | Cell Line | Treatment Condition | Larazotide Acetate Concentration | Observed Effect | Reference |

| ZO-1 | Caco-2 | AT-1002 | 1 µg/mL | Inhibited redistribution from cell junctions | [3][4] |

| Occludin | Caco-2 | Anoxia/Reoxygenation | 10 µM | Preserved membrane localization | [14] |

| Claudins | MDCK | Calcium Switch Assay | 1 µg/mL | Promoted junctional distribution | [15] |

| F-Actin | Caco-2 | AT-1002 | 1 µg/mL | Prevented rearrangement | [1][3] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the molecular targets of larazotide acetate are provided below.

Transepithelial Electrical Resistance (TEER) Measurement

This protocol is used to assess the integrity of epithelial cell monolayers.

-

Cell Culture: Plate epithelial cells (e.g., Caco-2) on permeable Transwell® inserts and culture until a confluent monolayer is formed.

-

Equilibration: Before measurement, allow the cell culture plate to equilibrate to room temperature for at least 30 minutes.

-

Instrumentation: Use an epithelial voltohmmeter (e.g., EVOM2™) with "chopstick" electrodes.

-

Measurement:

-

Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile phosphate-buffered saline (PBS).

-

Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber of the Transwell® insert.

-

Ensure the electrodes are not touching the cell monolayer or the bottom of the well.

-

Record the resistance reading in ohms (Ω).

-

-

Calculation:

-

Measure the resistance of a blank Transwell® insert (without cells) containing culture medium.

-

Subtract the blank resistance from the resistance of the cell monolayer.

-

Multiply the result by the surface area of the Transwell® membrane to obtain the TEER value in Ω·cm².

-

Calcium Switch Assay

This assay is used to study the dynamics of tight junction assembly.

-

Low Calcium Medium: Culture confluent epithelial cell monolayers (e.g., MDCK) in a low calcium medium (e.g., <5 µM Ca²⁺) for 16-18 hours to disrupt cell-cell junctions.

-

Calcium Re-addition: Switch the cells to a normal calcium medium (e.g., 1.8 mM Ca²⁺) to initiate synchronous tight junction formation.

-

Time-Course Analysis: At various time points after the calcium switch, assess tight junction assembly by:

-

TEER Measurement: Monitor the development of barrier function as described above.

-

Immunofluorescence: Fix and stain cells for tight junction proteins (e.g., ZO-1, occludin) to visualize their localization at cell-cell junctions.

-

Immunofluorescence Staining for Tight Junction Proteins and F-Actin

This protocol allows for the visualization of protein localization and cytoskeletal structure.

-

Cell Culture: Grow cells on glass coverslips or in chamber slides.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody specific to the target protein (e.g., anti-ZO-1, anti-occludin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

F-Actin Staining: For F-actin, incubate with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor™ 488 phalloidin) for 20-30 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with an antifade mounting medium, and visualize using a fluorescence microscope.

Paracellular Permeability Assay (FITC-Dextran)

This assay quantifies the passage of molecules through the paracellular space.

-

Cell Culture: Grow a confluent monolayer of epithelial cells on Transwell® inserts.

-

Treatment: Treat the cells with the test compound (e.g., larazotide acetate) and/or a permeability-inducing agent.

-

Tracer Addition: Add a fluorescently labeled, non-transportable molecule (e.g., 4 kDa FITC-dextran) to the apical chamber.

-

Sampling: At various time points, collect samples from the basolateral chamber.

-

Quantification: Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader.

-

Calculation: Determine the amount of tracer that has passed through the monolayer and calculate the apparent permeability coefficient (Papp).

Conclusion

Larazotide acetate's primary molecular target is the zonulin pathway, where it acts as a competitive antagonist to prevent the disassembly of tight junctions and the subsequent increase in intestinal permeability. Its mechanism involves the stabilization of key tight junction proteins and the actin cytoskeleton. A potential secondary mechanism through the inhibition of MLCK may also contribute to its barrier-enhancing effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of larazotide acetate and other tight junction modulators. The quantitative data summarized herein underscore its potential as a therapeutic agent for conditions characterized by a compromised intestinal barrier. Further research is warranted to fully elucidate the intricacies of its molecular interactions and to translate these findings into effective clinical applications.

References

- 1. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiological, Pathological, and Therapeutic Implications of Zonulin-Mediated Intestinal Barrier Modulation: Living Life on the Edge of the Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. mdpi.com [mdpi.com]

- 12. Contributions of Myosin Light Chain Kinase to Regulation of Epithelial Paracellular Permeability and Mucosal Homeostasis [mdpi.com]

- 13. Myosin light chain kinase: pulling the strings of epithelial tight junction function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Larazotide acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DSpace [archive.hshsl.umaryland.edu]

- 17. Marked differences in tight junction composition and macromolecular permeability among different intestinal cell types - PMC [pmc.ncbi.nlm.nih.gov]

AT-1001 and Its Impact on Dopamine Release in the Nucleus Accumbens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AT-1001, a selective α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) ligand, and its nuanced effects on dopamine (B1211576) release in the nucleus accumbens (NAc). This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action to support further research and development in neuropharmacology.

Introduction to AT-1001

AT-1001 is a novel compound that has garnered significant interest for its high affinity and selectivity for the α3β4 subtype of nicotinic acetylcholine receptors.[1][2] Initially characterized as an antagonist, subsequent research has revealed a more complex pharmacological profile, suggesting it may act as a partial agonist at these receptors.[3][4][[“]] The primary focus of this guide is to elucidate the impact of AT-1001 on dopamine neurotransmission within the nucleus accumbens, a critical brain region implicated in reward, motivation, and addiction.

Quantitative Pharmacological Profile of AT-1001

The selectivity and affinity of AT-1001 for the α3β4 nAChR subtype are key to understanding its mechanism of action. The following tables summarize the binding affinities and functional effects of AT-1001.

Table 1: Binding Affinity of AT-1001 at Different nAChR Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| α3β4 | 2.4 | [1] |

| α4β2 | 476 | [1] |

| α7 | 221 | [1] |

Table 2: Functional Effect of AT-1001 on Nicotine-Induced Dopamine Release in the Nucleus Accumbens

| Compound | Concentration (µM) | Inhibition of Nicotine-Induced [3H]Dopamine Release | Reference |

| AT-1001 | 10 | ~40% | [1] |

| Mecamylamine | 10 | ~100% | [1] |

| Conotoxin MII | 10 | ~50% | [1] |

Experimental Protocols

A fundamental technique for assessing the effect of compounds on dopamine release is the in vitro [3H]dopamine release assay from synaptosomes. The following protocol is a synthesized methodology based on established procedures.

[3H]Dopamine Release Assay from Rat Nucleus Accumbens Synaptosomes

Objective: To measure the effect of AT-1001 on nicotine-induced [3H]dopamine release from isolated nerve terminals (synaptosomes) of the rat nucleus accumbens.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Krebs-Ringer buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose, 2.5 CaCl2), aerated with 95% O2/5% CO2

-

[3H]Dopamine

-

AT-1001

-

Perfusion system with fraction collector

-

Scintillation counter and vials

Procedure:

-

Tissue Dissection and Homogenization:

-

Rats are euthanized, and the brains are rapidly removed and placed in ice-cold Krebs-Ringer buffer.

-

The nucleus accumbens is dissected on a cold plate.

-

The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution.

-

-

Synaptosome Preparation:

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The supernatant is collected and centrifuged at 17,000 x g for 20 minutes at 4°C.

-

The resulting pellet (P2 fraction), which is enriched in synaptosomes, is resuspended in Krebs-Ringer buffer.

-

-

Loading with [3H]Dopamine:

-

The synaptosomal suspension is incubated with [3H]dopamine (e.g., 50 nM) for 30 minutes at 37°C in a shaking water bath.

-

-

Superfusion:

-

The [3H]dopamine-loaded synaptosomes are transferred to a superfusion chamber.

-

The synaptosomes are continuously superfused with Krebs-Ringer buffer at a constant flow rate (e.g., 1 mL/min) to establish a stable baseline of [3H]dopamine efflux.

-

-

Stimulation and Drug Application:

-

After establishing a stable baseline, fractions of the superfusate are collected at regular intervals (e.g., 2 minutes).

-

To stimulate dopamine release, nicotine (e.g., 10 µM) is introduced into the superfusion buffer for a defined period.

-

To test the effect of AT-1001, the compound is pre-perfused for a set time before and during the nicotine stimulation.

-

-

Quantification:

-

The radioactivity in each collected fraction is determined by liquid scintillation counting.

-

The amount of [3H]dopamine released in each fraction is expressed as a percentage of the total radioactivity present in the synaptosomes at the start of that fraction's collection.

-

-

Data Analysis:

-

The nicotine-induced release is calculated as the net increase in [3H]dopamine efflux above the baseline.

-

The inhibitory effect of AT-1001 is determined by comparing the nicotine-induced release in the presence and absence of the compound.

-

Signaling Pathways and Mechanisms of Action

The observation that AT-1001 poorly inhibits nicotine-induced dopamine release directly in the nucleus accumbens suggests an indirect mechanism of action.[1][2][[“]] The high density of α3β4 nAChRs in brain regions that modulate the mesolimbic dopamine system, such as the medial habenula and the interpeduncular nucleus, provides a neuroanatomical basis for this indirect effect.

Proposed Indirect Pathway of AT-1001 Action

It is hypothesized that AT-1001 modulates the activity of neurons in these regions, which in turn influence the firing of dopaminergic neurons in the ventral tegmental area (VTA) or their terminals in the nucleus accumbens through intermediary glutamatergic or GABAergic neurons.

Caption: Proposed indirect signaling pathway of AT-1001.

Experimental Workflow Visualization

The process of investigating the effects of AT-1001 on dopamine release can be visualized as a multi-step workflow.

Caption: Experimental workflow for [3H]dopamine release assay.

Discussion and Future Directions

The data presented indicate that AT-1001's primary mechanism for altering dopamine-related behaviors is not through direct modulation of dopamine release in the nucleus accumbens. Instead, its high affinity for α3β4 nAChRs in key regulatory brain regions suggests a more complex, indirect pathway. This highlights the importance of understanding the broader neural circuitry in the development of novel therapeutics.

Future research should focus on:

-

Dose-response studies: A comprehensive dose-response curve for AT-1001's effect on nicotine-induced dopamine release is needed to fully characterize its inhibitory potential.

-

In vivo microdialysis: To confirm the indirect mechanism of action, in vivo microdialysis studies in awake, freely moving animals are essential to measure real-time changes in dopamine levels in the nucleus accumbens following systemic administration of AT-1001.

-

Circuit-level investigations: Utilizing techniques such as optogenetics and chemogenetics to selectively manipulate the activity of α3β4 nAChR-expressing neurons in the medial habenula and interpeduncular nucleus will be crucial to definitively map the indirect pathway.

-

Exploration of partial agonism: Further investigation into the partial agonist properties of AT-1001 is warranted to understand how this may contribute to its overall pharmacological effect.

By elucidating the precise mechanisms through which compounds like AT-1001 modulate the mesolimbic dopamine system, we can pave the way for the development of more targeted and effective treatments for a range of neuropsychiatric disorders.

References

- 1. Involvement of Glutamatergic and GABAergic Systems in Nicotine Dependence: Implications for Novel Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethanol-induced, nonexocytotic [3H]dopamine release from rat nucleus accumbens slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distinctive Modulation of Dopamine Release in the Nucleus Accumbens Shell Mediated by Dopamine and Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. consensus.app [consensus.app]

The Role of Gut Permeability in Chronic Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intestinal epithelium serves as a critical barrier, facilitating nutrient absorption while restricting the passage of harmful luminal antigens, microorganisms, and their toxins.[1][2] A breakdown in this barrier, termed increased intestinal permeability or "leaky gut," is increasingly recognized as a pivotal factor in the pathogenesis of numerous chronic inflammatory diseases.[[“]][4][5] This guide provides an in-depth examination of the molecular underpinnings of gut permeability, its intricate relationship with systemic inflammation, and the methodologies used to assess barrier function. By synthesizing current research, this document aims to equip researchers and drug development professionals with the foundational knowledge to explore novel therapeutic strategies targeting the restoration of intestinal barrier integrity.

The Intestinal Epithelial Barrier: A Molecular Overview

The intestinal barrier is a sophisticated, multi-layered system. Its primary physical components are the single layer of intestinal epithelial cells (IECs) and the junctional complexes that bind them together.[2]

2.1 Tight Junctions (TJs)

Tight junctions are the most apical of the junctional complexes and are the primary regulators of paracellular permeability—the passage of substances between cells.[6][7] TJs are dynamic protein complexes composed of transmembrane proteins and intracellular scaffolding proteins.[1][7]

-

Transmembrane Proteins:

-

Claudins: A family of proteins that are the backbone of TJ strands. Different claudins create pores that allow for the selective passage of specific ions and small molecules.[8] Claudin-2, for instance, forms cation-selective pores, and its expression is increased in inflammatory bowel disease (IBD).[8]

-

Occludin: While not essential for TJ strand formation, occludin plays a crucial role in barrier regulation and maintenance.[8]

-

Junctional Adhesion Molecules (JAMs): These belong to the immunoglobulin superfamily and are involved in cell-to-cell adhesion and leukocyte migration.[7]

-

-

Scaffolding Proteins:

Alterations in the expression and localization of these proteins are hallmarks of intestinal barrier dysfunction in inflammatory conditions.[6][8]

2.2 The Zonulin Pathway: A Key Regulator

Zonulin is the only known physiological modulator of intercellular tight junctions.[10][11] Identified as pre-haptoglobin 2, zonulin can be triggered by stimuli such as gliadin and bacterial components.[10][12] Upon release, zonulin binds to specific receptors on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of ZO-1 and occludin from the junctional complex.[13] This results in a reversible increase in intestinal permeability.[10][13] In genetically susceptible individuals, prolonged activation of the zonulin pathway can lead to a loss of barrier function, facilitating antigen trafficking and triggering autoimmune and inflammatory responses.[11][12][14]

The Link Between Gut Permeability and Chronic Inflammatory Diseases

A compromised intestinal barrier allows for the translocation of luminal contents, such as bacteria, undigested food antigens, and microbial products like lipopolysaccharide (LPS), into the underlying lamina propria and systemic circulation.[5][15][16] This influx triggers a robust immune response, contributing to the chronic, low-grade inflammation that characterizes many systemic diseases.[17][18]

3.1 Inflammatory Bowel Disease (IBD)

In IBD (Crohn's disease and ulcerative colitis), intestinal barrier dysfunction is a well-established feature.[6][19] This may be a primary defect, particularly in Crohn's disease, or a consequence of ongoing inflammation that perpetuates the disease cycle.[19][20] Pro-inflammatory cytokines like TNF-α and IFN-γ, which are abundant in the IBD gut, are known to directly increase permeability by altering the expression and organization of TJ proteins.[[“]][21]

3.2 Autoimmune Disorders

-

Rheumatoid Arthritis (RA): Growing evidence links RA to increased gut permeability.[22][23] Studies have shown that RA patients have altered expression of colonic tight junction proteins, specifically ZO-1, and higher serum levels of LPS-binding protein (LBP) and sCD14, which are markers of microbial translocation.[22][24] These markers often correlate with disease activity.[22][24] Elevated levels of zonulin have also been observed in RA patients and even in pre-RA individuals, suggesting that a leaky gut may precede the clinical onset of the disease.[23]

-

Type 1 Diabetes (T1D): The zonulin pathway has been strongly implicated in T1D.[14] Increased zonulin levels and heightened intestinal permeability have been observed in T1D patients and animal models, often preceding the onset of the disease.[13][14] This suggests that loss of barrier function could be an early event in the autoimmune process.

-

Celiac Disease: This condition is a prime example of a disease where an environmental trigger (gluten) induces increased permeability via the zonulin pathway in genetically susceptible individuals, leading to an autoimmune response.[4][10]

The logical relationship between these factors is a cascade that fuels chronic inflammation.

Signaling Pathways in Permeability-Driven Inflammation

When luminal antigens like LPS breach the epithelial barrier, they are recognized by immune cells in the lamina propria, primarily macrophages and dendritic cells. This recognition occurs via Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs).

LPS-TLR4 Signaling Pathway: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inflammatory trigger.[16][18] Its translocation across a leaky gut is a key event.[17]

-

Binding: Circulating LPS binds to LPS-Binding Protein (LBP).[25]

-

Transfer: The LPS-LBP complex transfers LPS to the CD14 receptor on the surface of immune cells.[25]

-

Activation: CD14 presents LPS to the Toll-like receptor 4 (TLR4) and its co-receptor MD-2, triggering the dimerization and activation of the TLR4 complex.[16]

-

Signal Transduction: This activation initiates downstream signaling cascades (e.g., MyD88-dependent and TRIF-dependent pathways).

-

NF-κB Activation: These pathways converge on the activation of the transcription factor NF-κB.[16]

-

Cytokine Production: Activated NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, propagating systemic inflammation.[16]

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the link between gut permeability markers and chronic inflammatory diseases.

Table 1: Serum/Plasma Markers of Intestinal Permeability and Bacterial Translocation

| Marker | Disease | Finding | Control Value (Mean ± SEM/SD or Range) | Patient Value (Mean ± SEM/SD or Range) | Reference |

| Zonulin | Rheumatoid Arthritis (pre-RA) | Elevated levels predict 1-year risk of developing RA. | Not specified | Elevated vs. controls | [23] |

| Zonulin | Type 1 Diabetes | Elevated levels detected in intestinal tissue, correlated with disease progression. | Not specified | Elevated vs. controls | [14] |

| LPS-Binding Protein (LBP) | Rheumatoid Arthritis | Significantly higher in RA patients vs. controls; correlates with disease activity (DAS28, r=0.61). | Not specified | Higher vs. controls | [22][24] |

| Soluble CD14 (sCD14) | Rheumatoid Arthritis | Significantly higher in RA patients vs. controls; correlates with disease activity (DAS28, r=0.57). | Not specified | Higher vs. controls | [22][24] |

| Lactulose (B1674317)/Mannitol (B672) Ratio | Crohn's Disease (inactive) | Patients with altered L/M ratio have an 8-fold increased risk of relapse. | Normal Ratio (e.g., <0.03) | Altered Ratio (e.g., >0.03) | [19] |

Table 2: Tight Junction Protein Expression Changes

| Protein | Disease | Tissue | Finding | Change vs. Control | Reference |

| Zonula Occludens-1 (ZO-1) | Rheumatoid Arthritis | Colon | Decreased expression in RA patients. | Mean Score: 1.6 ± 0.56 (RA) vs. 2.0 ± 0.43 (Control) | [22][24] |